molecular formula C16H22FNO4S B2598002 Tert-butyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide CAS No. 2034529-64-9

Tert-butyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide

Cat. No.: B2598002
CAS No.: 2034529-64-9
M. Wt: 343.41
InChI Key: ASDZDWSPHOJDEL-UHFFFAOYSA-N
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Description

“Tert-butyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide” is a complex organic compound. It contains a thiazepane ring, which is a seven-membered ring with one sulfur and one nitrogen atom. The presence of a fluorophenyl group indicates that it has a phenyl (benzene) ring with a fluorine atom attached. The tert-butyl and carboxylate groups are common in organic chemistry and can influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazepane ring, being a seven-membered ring, could introduce some strain into the molecule, which could influence its reactivity. The electronegative fluorine atom on the phenyl ring could also have a significant impact on the compound’s properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be influenced by its functional groups. The presence of a carboxylate group could make it a participant in various acid-base reactions. The fluorophenyl group might undergo reactions typical of aromatic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxylate group could make it polar and potentially soluble in water. The fluorophenyl group could contribute to its lipophilicity .

Scientific Research Applications

Fluorination Agents and Reactivity

Tert-butyl compounds have been highlighted for their roles in facilitating fluorination reactions, which are crucial in drug discovery and materials science. For example, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a related compound, is recognized for its high thermal stability and resistance to hydrolysis, offering superior utility as a deoxofluorinating agent compared to traditional reagents. Its application spans from fluorinations of alcohols, aldehydes, and ketones to the transformation of carboxylic groups into CF3 groups, showcasing the compound's versatility and efficiency in introducing fluorine into molecules (Umemoto et al., 2010).

Lithiation and Synthetic Applications

Research on tert-butyl and related cyclopropanecarboxylates explores their lithiation reactions, which are foundational in organic synthesis. These reactions enable the formation of α-substituted esters and demonstrate the compounds' roles in synthesizing complex molecules, highlighting the strategic importance of tert-butyl derivatives in medicinal chemistry and materials science (Häner et al., 1986).

Nucleophilic Substitutions and Radical Reactions

Tert-butyl phenylazocarboxylates serve as versatile building blocks in synthetic organic chemistry, capable of undergoing nucleophilic substitutions and radical reactions. These properties allow for the modification of benzene rings and the generation of azocarboxamides, indicating the compound's utility in creating diverse chemical structures (Jasch et al., 2012).

Material Science Applications

In the realm of materials science, tert-butyl compounds contribute to the synthesis of polyamides with unique properties. For instance, polyamides derived from tert-butylcatechol demonstrate high thermal stability, solubility in polar solvents, and the capacity to form transparent, flexible films. These characteristics underline the potential of tert-butyl derivatives in developing advanced polymers with specific functionalities (Hsiao et al., 2000).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to explore its biological activity, given the biological relevance of similar compounds .

Properties

IUPAC Name

tert-butyl 7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO4S/c1-16(2,3)22-15(19)18-9-8-14(23(20,21)11-10-18)12-6-4-5-7-13(12)17/h4-7,14H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDZDWSPHOJDEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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